molecular formula C6H10O3 B12275353 trans-(3-Hydroxycyclobutyl) acetate CAS No. 1638763-41-3

trans-(3-Hydroxycyclobutyl) acetate

Cat. No.: B12275353
CAS No.: 1638763-41-3
M. Wt: 130.14 g/mol
InChI Key: UINPVMICQVJBPR-UHFFFAOYSA-N
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Description

trans-(3-Hydroxycyclobutyl) acetate is a cyclic ester featuring a cyclobutane ring substituted with a hydroxyl group at the 3-position and an acetate ester functional group. Cyclobutane derivatives are often studied for their unique ring strain and conformational flexibility, which influence reactivity and biological activity .

Properties

CAS No.

1638763-41-3

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3-hydroxycyclobutyl) acetate

InChI

InChI=1S/C6H10O3/c1-4(7)9-6-2-5(8)3-6/h5-6,8H,2-3H2,1H3

InChI Key

UINPVMICQVJBPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(3-Hydroxycyclobutyl) acetate typically involves the esterification of 3-hydroxycyclobutanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Acetates

Geranyl Acetate and α-Terpinyl Acetate

  • Structure: Geranyl acetate (linear monoterpene ester) and α-terpinyl acetate (cyclic monoterpene ester) are key volatile components in Zanthoxylum (prickly ash) essential oils. Their structures differ from trans-(3-Hydroxycyclobutyl) acetate, which has a strained cyclobutane ring .
  • Applications : Both terpene acetates are used in fragrances and flavorings due to their fruity or floral odors. In contrast, the hydroxyl group in this compound may enhance polarity, reducing volatility and altering odor characteristics.
  • Stability : Cyclobutane’s ring strain could render this compound more reactive toward hydrolysis compared to terpene-based acetates, which are stabilized by extended hydrocarbon chains .

Allyl (3-Methylbutoxy)acetate

  • Structure : This compound features an allyl group and a branched ether chain. Unlike this compound, it lacks a cyclic framework but shares ester functionality .
  • Safety: Allyl (3-methylbutoxy)acetate’s safety data sheet highlights flammability and skin irritation risks (GHS classification).

Isoamyl Acetate

  • Structure : A simple branched ester (3-methylbutyl acetate) widely used as a banana flavoring. Its linear structure contrasts with the cyclic geometry of this compound .
  • Synthesis: Isoamyl acetate is produced via Fischer esterification, a straightforward acid-catalyzed reaction.

Vinyl Acetate

  • Structure: A vinyl ester monomer (CH₂=CHOAc) used to produce polyvinyl acetate. Unlike this compound, it lacks a hydroxyl group and cyclobutane ring, enabling polymerization .
  • Reactivity : Vinyl acetate’s double bond allows radical polymerization, whereas this compound’s hydroxyl group could facilitate derivatization (e.g., acetylation or glycosylation) for pharmaceutical applications .

Data Table: Key Properties of Compared Acetates

Compound Molecular Formula Key Functional Groups Volatility Applications Stability Concerns
This compound C₆H₁₀O₃ Cyclobutane, hydroxyl, ester Moderate Pharmaceuticals, fragrances Hydrolysis due to ring strain
Geranyl acetate C₁₂H₂₀O₂ Terpene, ester High Flavorings, perfumes Oxidation
Allyl (3-methylbutoxy)acetate C₁₀H₁₈O₃ Allyl, ether, ester High Industrial solvents Flammability, irritation
Isoamyl acetate C₇H₁₄O₂ Branched alkyl, ester High Food additives Hydrolysis (acidic conditions)
Vinyl acetate C₄H₆O₂ Vinyl, ester High Polymer production Polymerization reactivity

Biological Activity

trans-(3-Hydroxycyclobutyl) acetate, also known as (1R,3R)-3-hydroxycyclobutyl acetate, is a compound characterized by its unique cyclobutane ring structure. Its molecular formula is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group (-OH) and an acetate group (-OCOCH₃) attached to the cyclobutane ring. These functional groups contribute to its distinctive chemical properties and biological activities, including potential interactions with various biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Preliminary studies suggest that the compound may disrupt cell membrane integrity and inhibit enzyme function in microbial cells, leading to its observed antimicrobial effects.

Activity Effect Mechanism
AntimicrobialInhibition of microbial growthDisruption of cell membrane integrity
AntifungalInhibition of fungal growthInterference with enzyme function in fungi

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial effects, this compound may possess anti-inflammatory and analgesic properties. Initial findings suggest that it could modulate inflammatory pathways, although further research is required to clarify its mechanisms of action and therapeutic potential.

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding, influencing the compound's reactivity. For instance, the compound's ability to disrupt cellular functions may stem from its interaction with enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

This compound is compared with other structurally related compounds such as cis-(3-hydroxycyclobutyl) acetate and cyclobutyl acetate. The trans configuration imparts distinct stereochemical properties that affect reactivity and interaction profiles:

Compound Configuration Notable Properties
This compoundTransUnique antimicrobial and anti-inflammatory effects
cis-(3-Hydroxycyclobutyl) acetateCisDifferent reactivity and interaction capabilities
Cyclobutyl acetateNon-hydroxylatedLimited biological activity compared to hydroxylated forms

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
  • Anti-inflammatory Activity Assessment : Preliminary assessments indicated that this compound could reduce inflammation in vitro by downregulating pro-inflammatory cytokines. This positions it as a candidate for further investigation in inflammatory disease models.

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